2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate
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Overview
Description
“2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a combination of aromatic rings, methoxy groups, and hydrazone linkages, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate” typically involves multi-step organic reactions. The process may include:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions can target the hydrazone linkage or the aromatic rings.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound may be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which “2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate” exerts its effects will depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydrazone linkage and aromatic rings may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate: Lacks the bromine atom.
4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy group and the bromine atom in “2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate” may confer unique chemical properties, such as increased reactivity or specific binding interactions, making it distinct from similar compounds.
Properties
Molecular Formula |
C24H22BrN3O4 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H22BrN3O4/c1-16-6-5-7-18(12-16)26-15-23(29)28-27-14-17-10-11-21(22(13-17)31-2)32-24(30)19-8-3-4-9-20(19)25/h3-14,26H,15H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
AKYULICBPZCKQD-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC |
Origin of Product |
United States |
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